(2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-10-7-8-17-14(10)6-5-13(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTKUNNEMONPRT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or alkane derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one serves as a crucial building block for the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:
- Oxidation: Formation of epoxides or other oxidized derivatives.
- Reduction: Conversion into corresponding alcohols or alkanes.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Biological Activities
The biological activities of this chalcone have been extensively studied, revealing several promising properties:
- Antimicrobial Activity: Research indicates that chalcones exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation in biological models.
- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic applications due to its bioactive properties. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating infections, inflammatory diseases, and certain types of cancer .
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:
- Material Science: Development of polymers and other materials with enhanced properties.
- Chemical Processes: As a reagent or catalyst in various chemical reactions.
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
Chalcone derivatives share a common enone backbone but differ in substituent groups, which significantly influence their molecular geometry and intermolecular interactions. Key structural parameters for (2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and related compounds are compared below:
Key Observations:
- The 3-bromophenyl group in the title compound introduces steric bulk, leading to a larger dihedral angle (44.28°) compared to fluorophenyl or chlorophenyl analogs (~38–41°) .
- Halogen interactions (Br⋯S, Br⋯Cl) are critical in stabilizing crystal packing, as seen in the title compound and (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one .
- Methylthiophene substituents enhance π-conjugation, as evidenced by shorter C=O bond lengths (1.235 Å) compared to methoxy or dimethylamino derivatives (1.240–1.250 Å) .
Physicochemical and Mechanical Properties
Molecular dynamics simulations using the GULP program reveal correlations between substituents and mechanical properties in chalcone crystals :
Key Observations:
Biological Activity
(2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their unique structure, which typically consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H11BrOS. Its structure can be represented as follows:
This compound is synthesized via the Claisen-Schmidt condensation reaction, typically involving 3-bromoacetophenone and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of chalcones. The compound has shown significant activity against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Chalcones have also been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Potential
The anticancer properties of this compound have been explored through various mechanisms:
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines, effectively hindering their proliferation.
Case Studies
In a study conducted on human breast cancer cells (MCF-7), treatment with this chalcone resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with multiple molecular targets, including:
- Enzymatic Inhibition : The bromine atom in the phenyl ring may facilitate interactions with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and leading to downstream biological effects.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2E)-1-(3-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone (e.g., 3-bromoacetophenone) and a heterocyclic aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde) under alkaline conditions (e.g., NaOH/ethanol). The reaction is optimized by controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield. Post-synthesis purification involves column chromatography using silica gel and a hexane/ethyl acetate eluent system .
Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?
The E-configuration is validated through:
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy: Identification of carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and aromatic C-H/C-Br bonds.
- High-resolution mass spectrometry (HR-MS): Confirmation of molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .
- 1H/13C NMR: Assignment of protons and carbons in the aromatic, thiophene, and enone regions .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the compound’s electronic properties and reactivity?
DFT studies (e.g., B3LYP/6-311++G(d,p)) compute:
- HOMO-LUMO energies: To determine electronic band gaps (ΔE ≈ 3–5 eV) and global reactivity descriptors (electrophilicity index, chemical hardness) .
- Molecular electrostatic potential (MEP): Visualization of electron-rich (thiophene) and electron-deficient (bromophenyl) regions to predict reaction sites .
- UV-Vis spectra: Theoretical λmax values are compared with experimental data to validate computational models .
Q. What experimental strategies resolve discrepancies between DFT-predicted and observed bond lengths/angles?
Discrepancies arise from solvent effects, crystal packing forces, or approximations in DFT functionals. Mitigation strategies include:
- Using polarizable continuum models (PCM) to account for solvent interactions.
- Performing XRD refinement at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How is the compound’s antimicrobial activity evaluated, and what controls are essential?
- Minimum inhibitory concentration (MIC) assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control.
- Negative controls: Solvent-only (DMSO) and uninoculated media to rule out contamination.
- Structure-activity analysis: Compare with analogs (e.g., chloro/methoxy derivatives) to identify substituent effects on bioactivity .
Q. What crystallographic challenges arise in resolving non-merohedral twinning in similar chalcone derivatives?
Non-merohedral twinning (observed in bromophenyl analogs) complicates data integration. Solutions include:
- Twin refinement using software like SHELXL or PLATON.
- High-resolution data collection (θ > 25°) to improve redundancy and reduce merging errors .
Methodological Notes
- Synthetic Optimization: Yield improvements (70–85%) are achieved by microwave-assisted synthesis, reducing reaction time to 1–2 hours .
- DFT Validation: Compare Mulliken charges with experimental NMR chemical shifts to assess computational accuracy .
- Bioactivity Testing: Use standardized protocols (CLSI guidelines) for reproducibility in antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
